2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a fluorinated aromatic ring at position 2 and a methyl group at position 5 of the pyrazolone core. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their pharmacological and material science applications. The fluorine atom at the para position of the phenyl group enhances electronic and steric properties, influencing reactivity and biological interactions .
Synthesis: The compound is typically synthesized via condensation reactions of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with fluorinated aldehydes or ketones under reflux conditions, often using ethanol as a solvent and catalysts like diethanolamine or calcium hydroxide . For example, Vilsmeier–Haack reactions or nucleophilic substitutions are employed to introduce the 4-fluorophenyl group .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVFAPBCFDWAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351508 | |
| Record name | 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100553-83-1 | |
| Record name | 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reagents and Reaction Conditions
The foundational synthesis involves the condensation of 4-fluoroacetophenone with hydrazine hydrate. This one-pot reaction proceeds via cyclization under reflux in polar protic solvents (e.g., ethanol or methanol), yielding the pyrazolone core. Key parameters include:
-
Molar ratio : 1:1 (4-fluoroacetophenone to hydrazine hydrate)
-
Temperature : 80–100°C
-
Reaction time : 4–6 hours
Table 1: Traditional Synthesis Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 70–75% |
Procedural Details
The reaction mixture is refluxed until completion, monitored by thin-layer chromatography (TLC). Post-reaction, the product is isolated via vacuum filtration and recrystallized from ethanol to achieve >95% purity.
Catalytic Synthesis Approaches
Ammonium Phosphate-Catalyzed Cyclization
A breakthrough method employs (NH₄)₂HPO₄ as a catalyst in aqueous media, enhancing reaction efficiency and sustainability. This approach leverages the tandem Knoevenagel-Michael reaction mechanism, enabling rapid cyclization at 80°C.
Table 2: Catalytic Synthesis Optimization
| Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 2 | 50 |
| 10 | 2 | 83 |
| 15 | 2 | 82 |
Substrate Scope and Efficiency
Electron-withdrawing substituents on arylaldehydes accelerate reaction rates, achieving yields up to 92% (e.g., 4-nitrobenzaldehyde). Conversely, electron-donating groups (e.g., 4-methoxy) reduce yields to 82%, attributed to decreased electrophilicity.
Advanced Synthetic Strategies
Multi-Step Functionalization Pathways
Recent protocols introduce ethoxy or chloroformyl groups via nucleophilic substitution, enabling downstream derivatization. For example:
Table 3: Functionalization Reaction Outcomes
| Step | Reagent | Product Yield (%) |
|---|---|---|
| Chloroformylation | POCl₃ | 85 |
| Ethoxylation | NaOEt | 78 |
| Aldol Condensation | NaOH/acetone | 80 |
Industrial Scale-Up Considerations
Continuous flow reactors and automated systems minimize batch variability, while crystallization remains the preferred purification method for large-scale production. Solvent recovery systems are critical for cost-effectiveness and environmental compliance.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Yield (%) | Time (h) | Eco-Friendliness | Scalability |
|---|---|---|---|---|
| Traditional | 70–75 | 6 | Moderate | Limited |
| Catalytic (NH₄)₂HPO₄ | 83–92 | 2 | High | High |
| Multi-Step Functional | 78–85 | 8–10 | Low | Moderate |
Catalytic methods outperform traditional routes in yield and sustainability, making them ideal for industrial applications. Functionalization pathways, though time-intensive, enable structural diversification for targeted applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the fluorophenyl ring.
Scientific Research Applications
2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The compound may also interact with microbial cell membranes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Structural Features :
- Core: A non-aromatic pyrazolone ring with keto-enol tautomerism.
- Substituents :
Comparison with Similar Pyrazolone Derivatives
Pyrazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison:
Structural Analogues and Substituent Effects
Key Observations :
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound improves metabolic stability compared to 4-chlorophenyl analogues, which show higher antimicrobial potency due to increased electronegativity .
- Methoxy Substituents : Methoxy groups enhance mesomorphic properties (e.g., liquid crystallinity) by increasing molecular planarity and polarizability .
- Trifluoromethyl Groups : The -CF₃ group at position 5 significantly boosts antifungal activity, likely due to enhanced lipophilicity and membrane penetration .
Antitubercular Activity
The target compound (2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one) exhibits notable antitubercular activity with an MIC of 1.6 μM against Mycobacterium tuberculosis H37Rv, surpassing analogues like 1,5-dimethyl-2-phenyl derivatives (MIC >10 μM) . The 4-fluorophenyl group likely enhances target binding via hydrophobic interactions with mycobacterial enzymes.
Antimicrobial Activity
- Target Compound : Moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) .
- Chlorinated Analogues : 2-(4-Chlorophenyl)-5-methyl derivatives show superior efficacy (MIC = 8 μg/mL) against the same strain .
- Trifluoromethyl Derivatives : Exhibit broad-spectrum antifungal activity (MIC = 4–16 μg/mL against Candida spp.) due to increased membrane disruption .
Anti-Acetylcholinesterase (AChE) Activity
Coumarin-pyrazolinone hybrids, such as (E)-2-(2-((3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-4-(2-(2-bromophenyl)hydrazono)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, demonstrate potent AChE inhibition (IC₅₀ = 0.8 μM) compared to non-brominated derivatives (IC₅₀ >10 μM) . The target compound lacks this activity, highlighting the importance of coumarin moieties for neurotargeting.
Physicochemical Properties
Insights :
- The trifluoromethyl group increases hydrophobicity (LogP = 4.1), reducing aqueous solubility but improving membrane permeability.
- Methoxy-substituted derivatives exhibit lower melting points due to disrupted crystal packing, favoring liquid crystalline phases .
Biological Activity
Introduction
2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound with a pyrazolone core, has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a 4-fluorophenyl group at the 2-position and a methyl group at the 5-position of the pyrazolone ring. The synthesis typically involves the condensation of 4-fluoroacetophenone with hydrazine hydrate, followed by cyclization under reflux conditions in solvents like ethanol or methanol. This synthetic route can be optimized for industrial production using automated systems and continuous flow reactors.
Structural Information
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-one |
| CAS Number | 100553-83-1 |
| Molecular Formula | C10H9FN2O |
| InChI Key | VJVFAPBCFDWAEX-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve disruption of microbial cell membranes and inhibition of key metabolic pathways. In vitro studies have shown that it can inhibit various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can alleviate symptoms associated with inflammatory diseases.
Case Study: COX Inhibition
In a study examining the effects of pyrazolone derivatives on COX activity, it was found that the presence of the fluorophenyl group significantly enhanced inhibitory potency compared to non-substituted analogs. The IC50 values for COX-1 and COX-2 were reported to be lower than those of standard anti-inflammatory drugs .
Anticancer Activity
The anticancer potential of this compound has also been explored. It has shown activity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism may involve induction of apoptosis and cell cycle arrest.
Table: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : It inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Cell Membrane Interaction : The fluorophenyl group enhances lipophilicity, allowing better penetration into microbial membranes.
- Apoptotic Pathways : Activation of apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
